
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one
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Description
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C17H11FN2O3S and its molecular weight is 342.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluoroanilino)-1,3-thiazol-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C18H14F N O4 S |
Molecular Weight | 357.37 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to inhibit various cancer cell lines effectively.
A study demonstrated that benzodioxole derivatives could inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to target specific kinases involved in cancer progression suggests it may serve as a promising candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes linked to metabolic disorders. For example, it was tested against α-amylase, an enzyme crucial for carbohydrate metabolism. The results showed that certain derivatives displayed potent inhibitory activity, which could be beneficial in managing diabetes by reducing postprandial glucose levels .
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. In vivo experiments involving streptozotocin-induced diabetic mice revealed that specific compounds significantly reduced blood glucose levels. The mechanism appears to involve the inhibition of α-amylase and other enzymes related to glucose metabolism .
Case Study 1: Anticancer Efficacy
In a controlled study, a derivative of this compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent response in cell viability assays, with IC50 values ranging from 10 µM to 30 µM across different cell lines. The compound induced apoptosis as confirmed by Annexin V staining .
Case Study 2: Diabetic Model
In another study focused on diabetes management, the compound was administered to diabetic mice over a period of four weeks. The treatment resulted in a significant decrease in blood glucose levels from 250 mg/dL to approximately 150 mg/dL, demonstrating its potential as an antidiabetic agent .
Properties
Molecular Formula |
C17H11FN2O3S |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11FN2O3S/c18-11-2-4-12(5-3-11)19-17-20-16(21)15(24-17)8-10-1-6-13-14(7-10)23-9-22-13/h1-8H,9H2,(H,19,20,21)/b15-8- |
InChI Key |
DATRBBIPTFEIBI-NVNXTCNLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)F)S3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.